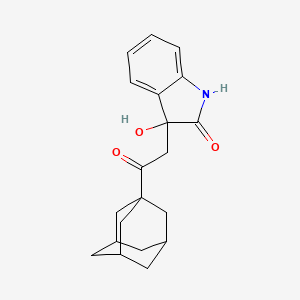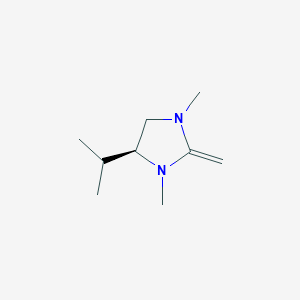
(4S)-1,3-dimethyl-2-methylidene-4-propan-2-ylimidazolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4S)-1,3-dimethyl-2-methylidene-4-propan-2-ylimidazolidine is a chiral imidazolidine derivative This compound is characterized by its unique structure, which includes a methylidene group and a propan-2-yl substituent
准备方法
The synthesis of (4S)-1,3-dimethyl-2-methylidene-4-propan-2-ylimidazolidine can be achieved through several synthetic routes. One common method involves the reaction of appropriate amines with aldehydes or ketones under controlled conditions to form the imidazolidine ring. The reaction typically requires a catalyst and may involve steps such as condensation and cyclization. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.
化学反应分析
(4S)-1,3-dimethyl-2-methylidene-4-propan-2-ylimidazolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding imidazolidinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced imidazolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methylidene group, where nucleophiles such as halides or alkoxides can replace the hydrogen atoms.
Addition: The compound can undergo addition reactions with electrophiles, leading to the formation of various adducts.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
(4S)-1,3-dimethyl-2-methylidene-4-propan-2-ylimidazolidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of (4S)-1,3-dimethyl-2-methylidene-4-propan-2-ylimidazolidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
(4S)-1,3-dimethyl-2-methylidene-4-propan-2-ylimidazolidine can be compared with other imidazolidine derivatives, such as:
(4R)-1,3-dimethyl-2-methylidene-4-propan-2-ylimidazolidine: The enantiomer of the compound, which may have different biological activities and properties.
1,3-dimethyl-2-methylideneimidazolidine: Lacks the propan-2-yl substituent, leading to different chemical and physical properties.
1,3-dimethylimidazolidine: Lacks both the methylidene and propan-2-yl groups, resulting in a simpler structure with different reactivity.
The uniqueness of this compound lies in its specific stereochemistry and substituent groups, which confer distinct chemical and biological properties.
属性
分子式 |
C9H18N2 |
|---|---|
分子量 |
154.25 g/mol |
IUPAC 名称 |
(4S)-1,3-dimethyl-2-methylidene-4-propan-2-ylimidazolidine |
InChI |
InChI=1S/C9H18N2/c1-7(2)9-6-10(4)8(3)11(9)5/h7,9H,3,6H2,1-2,4-5H3/t9-/m1/s1 |
InChI 键 |
FXTQACIQHVMPPC-SECBINFHSA-N |
手性 SMILES |
CC(C)[C@H]1CN(C(=C)N1C)C |
规范 SMILES |
CC(C)C1CN(C(=C)N1C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


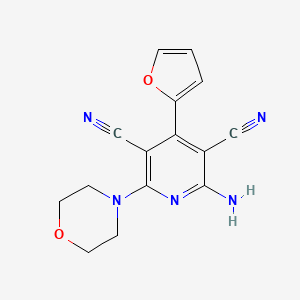
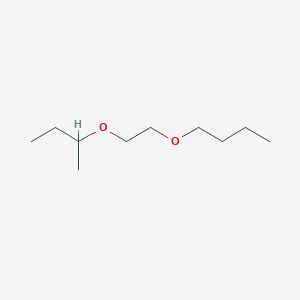
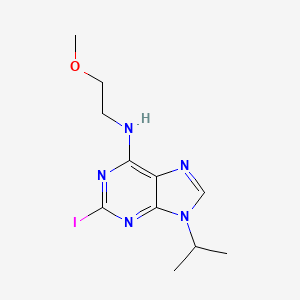
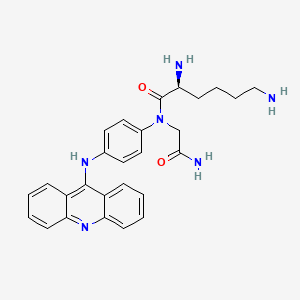

![2-phenyl-1-(p-tolyl)imidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B15215201.png)
![7-(4-Butylphenyl)-5,10-dihydroindeno[1,2-b]indole-3-carboxamide](/img/structure/B15215218.png)

![3,4-Dimethoxy-6,7,8,9,10,10a-hexahydro-5ah-benzo[b]cyclohepta[d]furan](/img/structure/B15215255.png)
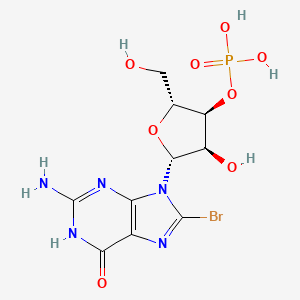
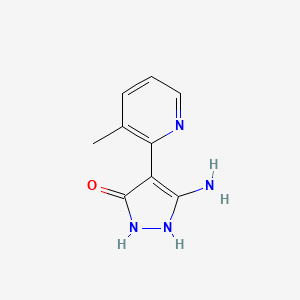

![2-Hydroxy-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one](/img/structure/B15215276.png)
